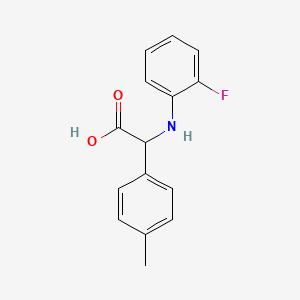

(2-Fluoro-phenylamino)-p-tolyl-acetic acid

Description

Contextualization of N-Aryl α-Amino Acids within Contemporary Organic Synthesis and Medicinal Chemistry Research

N-Aryl α-amino acids are a class of organic compounds characterized by an amino acid core in which the nitrogen atom is directly attached to an aromatic ring. This structural motif is of considerable interest in both organic synthesis and medicinal chemistry. In organic synthesis, these compounds are valued as versatile intermediates. The presence of both a carboxylic acid and a secondary amine functionality, along with the appended aryl group, provides multiple reactive sites for further chemical transformations. They are key precursors for the synthesis of a variety of heterocyclic compounds, such as tetrahydroquinolines, and can be used in photoredox-catalyzed reactions to generate α-amino radicals for carbon-carbon and carbon-heteroatom bond formation. nih.govresearchgate.net

From a medicinal chemistry perspective, the N-aryl α-amino acid scaffold is a privileged structure found in numerous biologically active molecules. The incorporation of this moiety can influence a compound's pharmacokinetic and pharmacodynamic properties. For instance, N-phenylglycine derivatives have been investigated for their potential anti-inflammatory and anticancer activities. nih.govnih.gov The ability to readily modify both the aryl ring and the amino acid portion allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. nih.gov

Rationale for Investigating (2-Fluoro-phenylamino)-p-tolyl-acetic acid: A Focus on Unique Structural Features and Synthetic Utility

The specific compound, this compound, possesses a unique combination of structural features that make it a compelling target for chemical investigation.

The N-Aryl α-Amino Acid Core: As a member of this class, it shares the versatile chemical properties that make these compounds valuable synthetic intermediates. The phenylglycine framework is known to be prone to racemization under certain conditions, which is an important consideration in stereoselective synthesis. rsc.org

The ortho-Fluoro Substituent: The presence of a fluorine atom on the N-phenyl ring, particularly in the ortho position, is highly significant. Fluorine is a bioisostere of hydrogen but has a profound impact on a molecule's properties. mdpi.com It can alter the acidity of the N-H bond, influence the conformational preference of the aryl ring through steric and electronic effects, and block metabolic oxidation at that position, thereby enhancing the metabolic stability of potential drug candidates. psu.edunih.gov The introduction of fluorine can also modulate the binding affinity of a molecule to its biological target.

The synthetic utility of this compound stems from its potential as a precursor to more complex molecules. The primary methods for the synthesis of N-aryl α-amino acids are transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination would likely involve the palladium-catalyzed coupling of 2-fluoroaniline (B146934) with a derivative of p-tolylacetic acid, such as an α-halo ester, followed by hydrolysis. wikipedia.orglibretexts.org This method is known for its high functional group tolerance and broad substrate scope. nih.gov

The Ullmann condensation , a copper-catalyzed reaction, would typically involve the coupling of 2-fluoroaniline with an α-halo-p-tolylacetate. wikipedia.orgwikipedia.org While often requiring harsher reaction conditions than the Buchwald-Hartwig amination, modern advancements have led to milder and more efficient protocols. mdpi.comrsc.org

A plausible synthetic approach is outlined in the table below:

| Reaction Name | Arylating Agent | Amine | Catalyst System (Example) |

| Buchwald-Hartwig Amination | 2-Bromotoluene or 2-Iodotoluene | (2-Fluoro-phenylamino)-acetic acid ester | Palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., BINAP) |

| Ullmann Condensation | 2-Fluorobromobenzene or 2-Fluoroiodobenzene | p-Tolylacetic acid ester | Copper(I) iodide (CuI) with a ligand (e.g., phenanthroline) |

Overview of Current and Future Research Trajectories for N-Arylated Amino Acid Derivatives

The field of N-arylated amino acid chemistry is dynamic, with several exciting research trajectories. Current research focuses on the development of more efficient and stereoselective synthetic methods. This includes the design of novel catalyst systems for cross-coupling reactions that can operate under milder conditions and with a broader range of substrates. organic-chemistry.org

Another significant area of research is the application of these compounds in the synthesis of biologically active molecules. The unique properties imparted by the N-aryl group, especially when substituted with atoms like fluorine, make these compounds attractive starting materials for the development of new therapeutic agents. nih.gov Research is ongoing to explore their potential in areas such as oncology, inflammation, and infectious diseases. researchgate.net

Future research is expected to delve deeper into the use of N-arylated amino acids in materials science, for example, in the creation of novel polymers and functional materials. Furthermore, their role as ligands in asymmetric catalysis is an area of growing interest. The continued exploration of the chemical space around N-arylated amino acids, including compounds like this compound, is anticipated to yield novel molecules with unique and valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroanilino)-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-10-6-8-11(9-7-10)14(15(18)19)17-13-5-3-2-4-12(13)16/h2-9,14,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQRPLRQUPRKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220466 | |

| Record name | α-[(2-Fluorophenyl)amino]-4-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725252-97-1 | |

| Record name | α-[(2-Fluorophenyl)amino]-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725252-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(2-Fluorophenyl)amino]-4-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro Phenylamino P Tolyl Acetic Acid and Its Analogues

Chemoenzymatic Approaches for Asymmetric N-Arylation of α-Amino Acids

The convergence of enzymatic and chemical synthesis offers a powerful platform for producing chiral N-aryl amino acids with high selectivity and under environmentally benign conditions. nih.gov Biocatalysis provides an alternative to traditional chemical methods that can be limited by poor atom economy, the use of heavy metals, and harsh reaction conditions that risk racemization of the stereocenter. acs.org Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional regio- and stereocontrol.

The discovery and improvement of biocatalysts are central to the success of chemoenzymatic strategies. Enzymes such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been shown to catalyze the hydroamination of α,β-unsaturated acids like fumarate (B1241708) with various arylamines, producing N-arylated aspartic acids with excellent enantiomeric excess (>99% ee) and high conversion rates. acs.org This biocatalytic method creates the Cα stereocenter in a single asymmetric step, a significant advantage over chemical methods that typically extend a pre-existing chiral center. acs.org

Directed evolution and protein engineering are pivotal in broadening the substrate scope and enhancing the efficiency of these biocatalysts. nih.govyoutube.com For instance, the β-subunit of tryptophan synthase (TrpB) has been engineered through directed evolution to improve its activity with a diverse range of amine nucleophiles for the synthesis of β-substituted amino acids. nih.gov Similarly, by creating mutations in gas-binding proteins like the thermostable protoglobin from Aeropyrum pernix (ApPgb), researchers have developed biocatalysts capable of nitrene C-H insertion, enabling the direct α-C-H amination of carboxylic acid esters to form α-amino esters. nih.gov This process of screening vast libraries of enzyme variants allows for the selection of mutants with tailored properties for specific, non-natural reactions. youtube.com

Table 1: Biocatalytic Synthesis of N-Aryl Aspartic Acids using EDDS Lyase Data sourced from studies on the biocatalytic hydroamination of fumarate. acs.org

| Arylamine Substrate | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| Aniline | >99 | 85 | >99 |

| 4-Fluoroaniline | >99 | 82 | >99 |

| 4-Chloroaniline | >99 | 80 | >99 |

| 4-Bromoaniline | >99 | 78 | >99 |

| 4-Methoxyaniline | 95 | 75 | >99 |

One-pot chemoenzymatic cascades combine the advantages of biocatalysis and chemical synthesis in a single reaction vessel, improving efficiency by eliminating the need for intermediate purification steps. nih.govresearchgate.net These sequential reactions leverage the high stereoselectivity of enzymes and the broad applicability of chemical transformations. nih.gov

A notable example involves the synthesis of chiral pyrazolidin-3-ones. This one-pot, two-step process begins with the highly regio- and stereoselective hydroamination of fumarate with an arylhydrazine, catalyzed by EDDS lyase. acs.org The resulting N-aryl-α-amino acid intermediate is then subjected to an in-situ chemical cyclization to yield the final chiral product. acs.org Another strategy combines enzymatic transamination with chemical hydrogenation. nih.govresearchgate.net An engineered aminotransferase converts a diketoacid into a cyclic imine, which is then reduced in the same pot by a chemical catalyst like PtO₂, affording cyclic non-canonical amino acids with high diastereoselectivity. nih.govresearchgate.net Such integrated cascades represent a highly efficient and elegant approach to complex chiral molecules. sioc-journal.cnacs.org

Transition Metal-Catalyzed N-Arylation Strategies for N-Aryl α-Amino Acid Esters

Transition metal catalysis remains a cornerstone for the synthesis of N-aryl α-amino acids, offering robust and versatile methods for C-N bond formation. acs.orgresearchgate.net Palladium and copper are the most prominent metals employed for this transformation, each with distinct advantages and associated reaction types. These methods typically involve the coupling of an α-amino acid ester with an aryl halide or pseudohalide.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orglibretexts.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the N-arylated product. wikipedia.org This method has been successfully applied to the N-arylation of both α- and β-amino acid esters using various aryl halides and triflates. acs.orgresearchgate.net

The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction. Bulky and electron-rich ligands facilitate the catalytic cycle and allow for milder reaction conditions, which is crucial for minimizing the racemization of the chiral α-amino acid ester. researchgate.netorganic-chemistry.org For instance, the use of t-BuBrettPhos Pd G3 or G4 precatalysts enables the coupling of amino acid esters with aryl triflates under mild conditions, preserving the stereochemical integrity of the product. acs.orgresearchgate.net

Table 2: Palladium-Catalyzed N-Arylation of Amino Acid Esters Representative data from Buchwald-Hartwig type couplings. acs.orgresearchgate.netorganic-chemistry.org

| Amino Acid Ester | Aryl Halide/Triflate | Ligand/Precatalyst | Base | Yield (%) |

| Glycine tert-butyl ester | 4-Bromotoluene | P(t-Bu)₃ | K₃PO₄ | 85-95 |

| Alanine methyl ester | Phenyl triflate | t-BuBrettPhos Pd G3 | LiHMDS | 92 |

| Leucine tert-butyl ester | 1-Bromo-2-fluorobenzene | Xantphos | Cs₂CO₃ | ~80 |

| Phenylalanine benzyl (B1604629) ester | 4-Iodoanisole | t-BuBrettPhos Pd G4 | NaOtBu | 88 |

The Ullmann condensation is a classical method for N-arylation that utilizes copper as the catalyst. acs.org Historically, these reactions required harsh conditions, such as high temperatures (often >150 °C), limiting their functional group tolerance. nih.gov Modern advancements, particularly the introduction of ancillary ligands, have transformed the Ullmann-type coupling into a much milder and more versatile process. acs.orgnih.gov

Amino acids themselves, such as L-proline and N,N-dimethylglycine, have been found to be excellent ligands for promoting Cu-catalyzed N-arylation. acs.orgresearchgate.net These inexpensive and readily available ligands accelerate the reaction, allowing it to proceed at significantly lower temperatures (e.g., 40-90 °C) and with only catalytic amounts of a copper source like CuI. nih.gov This modified Ullmann reaction is effective for coupling a wide range of aryl iodides and bromides with amino acids and their esters, tolerating diverse functional groups. acs.orgsioc-journal.cn The use of an amino acid as a ligand to synthesize another amino acid derivative is a notable feature of this methodology. nih.gov

Table 3: L-Proline Promoted Copper-Catalyzed N-Arylation of Amino Acids Data based on improved Ullmann coupling conditions. acs.orgnih.gov

| Amino Acid | Aryl Halide | Copper Source | Base | Temperature (°C) | Yield (%) |

| L-Valine | 2-Iodobenzoic acid | CuI | K₂CO₃ | 80 | 81 |

| L-Isoleucine | 4-Iodotoluene | CuI | K₂CO₃ | 90 | 89 |

| L-Proline | 1-Iodo-2-nitrobenzene | CuI | K₂CO₃ | 60 | 96 |

| Glycine | 2-Bromo-5-fluoropyridine | CuI | K₃PO₄ | 100 | 75 |

Achieving high enantioselectivity in transition metal-catalyzed reactions is paramount, and this is accomplished through the use of chiral ligands. acs.org These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The rational design of these ligands, based on mechanistic understanding and computational modeling, is a key area of research. nih.govnih.gov

In palladium-catalyzed reactions, chiral phosphine ligands like BINAP were early successes for asymmetric C-N couplings. libretexts.org More recently, mono-protected amino acid (MPAA) ligands and chiral phosphoric acids (CPAs) have been developed for enantioselective C-H functionalization and arylation reactions, demonstrating the continuous evolution of ligand design. nih.govrsc.orgacs.org For copper-catalyzed reactions, chiral bis(phosphine) dioxides have been identified as effective ligands for the enantioselective α-arylation of ketones, a transformation mechanistically related to amino ester arylation. nih.gov The development of a chiral N-2,6-difluorobenzoyl aminoethyl phenyl thioether (MPAThio) ligand was crucial for achieving high enantioselectivity (up to 98% ee) in the Pd(II)-catalyzed enantioselective β-C–H arylation of N-phthalyl-protected α-aminoisobutyric acid (Aib). rsc.org The careful tuning of the steric and electronic properties of these ligands is essential for inducing high levels of asymmetry in the final product.

Metal-Free Arylation Approaches

The formation of the N-aryl bond is a critical step in the synthesis of the target molecule. Traditional methods often rely on transition-metal catalysis. However, due to the demand for metal-free pharmaceuticals and the cost and toxicity associated with transition metals, metal-free arylation techniques have gained significant traction. nih.gov These methods offer alternative pathways to construct carbon-heteroatom bonds under milder conditions. nih.govdiva-portal.org

Hypervalent iodine reagents, particularly diaryliodonium salts, have emerged as powerful and versatile arylating agents in metal-free systems. nih.govbeilstein-journals.org These compounds are highly reactive and can facilitate a variety of transformations under mild and eco-friendly conditions. beilstein-journals.org For the synthesis of N-aryl amino acids, diaryliodonium salts serve as effective electrophilic aryl sources, capable of reacting with the amine nucleophile. nih.gov

The reaction typically proceeds via a ligand exchange between the nucleophile (the amino group of a p-tolyl-acetic acid precursor) and the counter-anion of the diaryliodonium salt, followed by reductive elimination to form the desired C-N bond and release an iodoarene byproduct. beilstein-journals.org The choice of the diaryliodonium salt is crucial; unsymmetrical salts, such as aryl(mesityl)iodonium or aryl(2,4,6-trimethoxyphenyl)iodonium tosylates, are often used to ensure the selective transfer of the desired aryl group (the 2-fluorophenyl moiety in this case). beilstein-journals.org The reaction can be performed in the presence of a base to facilitate the deprotonation of the amine. beilstein-journals.org This methodology is notable for its ability to proceed without any metal catalyst, thereby avoiding potential contamination of the final product. nih.govbeilstein-journals.org

| Reagent Type | General Structure | Key Features | Applicability |

|---|---|---|---|

| Symmetrical Diaryliodonium Salt | Ar-I+-Ar X- | Simple to synthesize; transfers one of two identical aryl groups. | Suitable when the aryl group is inexpensive. |

| Unsymmetrical Diaryliodonium Salt | Ar-I+-Ar' X- | Allows for the selective transfer of the more electron-deficient or less sterically hindered aryl group (Ar). Ar' is typically a non-transferable "dummy" ligand like mesityl. beilstein-journals.org | Efficient transfer of valuable or complex aryl groups. beilstein-journals.org |

| Alkynyliodonium Salt | R-C≡C-I+-Ar X- | Transfers an alkynyl group. | Used for alkynylation reactions. youtube.com |

Base-induced amination of aryl halides provides another metal-free pathway for N-arylation. While many such reactions are copper-catalyzed Ullmann-type couplings, true metal-free versions exist, often relying on mechanisms like nucleophilic aromatic substitution (SNAr) or free-radical pathways. diva-portal.orgorganic-chemistry.orgnih.gov

For an SNAr reaction to be efficient, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) ortho or para to the halogen. In the case of synthesizing (2-Fluoro-phenylamino)-p-tolyl-acetic acid from 2-fluorohalobenzene, the fluorine atom itself can activate the ring towards nucleophilic attack, although additional activating groups would enhance reactivity. A strong base is required to deprotonate the amine nucleophile, increasing its reactivity.

Alternatively, free radical-mediated aryl amination offers a pH-neutral approach that does not depend on the electronic properties of the aryl halide or the azomethine. nih.gov This strategy can involve the addition of an aryl radical to an azomethine nitrogen, followed by cyclization. nih.gov While less direct for intermolecular coupling, this highlights the diversity of base-induced, metal-free strategies available.

| Method | Aryl Halide Requirement | Base | Typical Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Activated (electron-poor) aryl halide | Strong bases (e.g., NaH, K2CO3) | Aprotic polar solvents (e.g., DMSO, DMF) | diva-portal.org |

| Free Radical-Mediated Amination | Broad scope, less dependent on electronics | May not require a strong base; radical initiator used (e.g., AIBN) | Toluene, 85 °C | nih.gov |

| Copper-Catalyzed Ullmann Amination (for comparison) | Aryl iodides, bromides, and activated chlorides | K3PO4, NaOtBu | Ligand (e.g., amino acid, diamine), 40-120 °C | organic-chemistry.orgacs.org |

Stereochemical Control and Chiral Integrity Maintenance in Synthesis

Since most biological activity is specific to a single enantiomer, controlling the stereochemistry at the α-carbon is paramount in the synthesis of amino acid derivatives. nih.govlibretexts.org The target molecule, this compound, possesses a chiral center at the α-carbon, making stereoselective synthesis essential. Strategies must be employed to either preserve the chirality of a starting material or to induce a specific configuration during the reaction. thieme.dersc.org

The synthesis of enantiomerically pure α-amino acids is a central goal in organic chemistry. thieme.de Several powerful strategies have been developed to achieve this.

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural amino acids as starting materials. researchgate.net For instance, a synthesis could start from a derivative of L- or D-p-tolylglycine, thereby preserving the pre-existing stereocenter throughout the reaction sequence. Maintaining the chiral integrity requires carefully chosen reaction conditions to prevent racemization at the α-carbon, which is susceptible to deprotonation, especially under basic conditions. nih.gov

Chiral Auxiliaries : A prochiral precursor can be reacted with a chiral auxiliary to form diastereomers, which can then be separated. A subsequent chemical transformation introduces the desired functionality, and the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net

Asymmetric Catalysis : This is one of the most efficient methods for inducing chirality. Phase-transfer catalysis, for example, has been used for the stereoselective synthesis of α-amino acids. acs.org In this method, a chiral catalyst, such as a cinchonidinium salt, can mediate the alkylation of a glycine-derived Schiff base to produce the desired amino acid with high enantioselectivity. nih.gov Other catalytic methods, including photoredox catalysis with a chiral catalyst, can also be employed for stereoselective radical additions to create the α-stereocenter. rsc.org

| Strategy | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Use of naturally occurring enantiopure starting materials. | Predictable absolute stereochemistry. | Limited to the availability of starting materials; risk of racemization. | researchgate.net |

| Chiral Auxiliaries | Covalent bonding of a chiral molecule to a substrate to direct a stereoselective reaction. | High diastereoselectivities are often achievable. | Requires additional steps for attachment and removal of the auxiliary. | researchgate.net |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. | Atom-economical and highly efficient. | Development of a suitable catalyst can be challenging. | thieme.dersc.orgacs.org |

After a stereoselective synthesis, it is crucial to accurately determine the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely recognized and effective technique for this purpose. yakhak.org

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are commonly used for the resolution of chiral amines and α-amino acid derivatives. yakhak.orgwindows.net The choice of mobile phase, which often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), along with additives like trifluoroacetic acid, is critical for achieving baseline separation. windows.net For amino acids, derivatization of the amine or carboxyl group, for instance with an FMOC (9-fluorenylmethoxycarbonyl) group or by forming nitrobenzoxadiazole (NBD) derivatives, can improve chromatographic behavior and detection sensitivity. windows.netresearchgate.netphenomenex.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. While highly accurate, chiral HPLC can be labor-intensive; for high-throughput screening, alternative methods like enantioselective indicator displacement assays (eIDAs) have also been developed. nih.gov

| CSP Name (Example) | CSP Type | Typical Analytes | Detection Method | Reference |

|---|---|---|---|---|

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) (Coated) | Chiral amines, α-amino acid esters | UV, Fluorescence | yakhak.org |

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) | α-amino acid esters | UV, Fluorescence | yakhak.org |

| Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | FMOC-protected α-amino acids | UV | windows.net |

Synthesis of Structurally Modified this compound Derivatives

The synthesis of derivatives of the parent compound is important for developing structure-activity relationships and optimizing biological properties. mdpi.com Modifications can be made to the aromatic rings, the amine linker, or the carboxylic acid functionality.

Starting from the core structure of this compound, the carboxylic acid group offers a versatile handle for derivatization. Standard organic transformations can be used to convert the acid into a variety of functional groups:

Esters : Reaction with an alcohol under Fischer esterification conditions (acid catalyst) or by using coupling agents.

Amides : Activation of the carboxylic acid with a coupling reagent (e.g., DCC, HATU) followed by reaction with a primary or secondary amine. The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide from the corresponding acid illustrates a similar transformation. mdpi.com

Alcohols : Reduction of the carboxylic acid or its corresponding ester using a reducing agent like LiAlH4.

Modifications to the aromatic rings, such as the introduction of additional substituents, would likely require a more fundamental redesign of the synthesis, starting from appropriately substituted precursors (e.g., a differently substituted p-tolyl-acetic acid or a substituted fluoro-aniline derivative).

| Target Derivative | Synthetic Approach | Reagents | Reference (Analogous) |

|---|---|---|---|

| Methyl (2-Fluoro-phenylamino)-p-tolyl-acetate | Esterification of the parent acid. | Methanol, H2SO4 (cat.) | libretexts.org |

| 2-(2-Fluoro-phenylamino)-N-methyl-2-p-tolyl-acetamide | Amidation of the parent acid. | Methylamine, HATU, DIPEA | mdpi.com |

| (2-Fluoro-phenylamino)-p-tolyl-ethanol | Reduction of the parent acid or its ester. | LiAlH4 | researchgate.net |

| (2-Fluoro-5-nitro-phenylamino)-p-tolyl-acetic acid | N-Arylation using a substituted aryl halide. | 1-Fluoro-2-halo-4-nitrobenzene, p-tolyl-acetic acid precursor | diva-portal.org |

Introduction of Diverse Substituents on the Fluoro-phenyl Moiety

The core structure of this compound is typically assembled through the formation of a carbon-nitrogen bond between a substituted 2-fluoroaniline (B146934) and a p-tolylacetic acid derivative. The diversity of substituents on the fluoro-phenyl ring is primarily achieved by utilizing a range of commercially available or synthetically accessible substituted 2-fluoroanilines as starting materials.

Modern cross-coupling reactions are the cornerstone for the synthesis of these N-aryl amino acid derivatives. The Buchwald-Hartwig amination stands out as a powerful and widely used method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of an aryl halide (or triflate) with an amine under relatively mild conditions. In the context of synthesizing analogues of this compound, this would involve the reaction of a substituted 2-fluorobromo- or 2-fluoroiodoaniline with an ester of p-tolylacetic acid. The choice of phosphine ligands is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org

Another classical yet relevant method is the Ullmann condensation , which employs a copper catalyst to promote the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction have expanded its scope and applicability. The reaction of a substituted 2-fluoro-haloarene with a p-tolylacetic acid derivative in the presence of a copper catalyst can provide access to the desired analogues. mdpi.com

The availability of a wide array of substituted 2-fluoroanilines is critical for this diversification strategy. These can be prepared through various established synthetic transformations, including electrophilic aromatic substitution reactions on fluoroaniline (B8554772) precursors or through the synthesis of polysubstituted aromatic rings followed by the introduction of the amino and fluoro groups.

Below is a table illustrating potential starting materials for the synthesis of a diverse library of analogues.

| Substituted 2-Fluoroaniline Derivative | Potential Synthetic Route |

| 4-Chloro-2-fluoroaniline | Nitration of 1-chloro-3-fluorobenzene, followed by reduction. |

| 4-Bromo-2-fluoroaniline | Bromination of 2-fluoroaniline. |

| 2-Fluoro-4-methylaniline | Nitration of 1-fluoro-3-methylbenzene, followed by reduction. |

| 2,4-Difluoroaniline | Commercially available. |

Variations on the p-Tolyl Moiety for Scaffold Diversification

Diversification of the p-tolyl moiety offers another avenue for creating a broad range of analogues. This can be achieved by starting with various substituted aryl acetic acids. The synthesis of these starting materials often involves methods such as the Willgerodt-Kindler reaction, the Darzens condensation, or the arylation of enolates. nih.gov

A key synthetic strategy involves the preparation of α-halo-p-tolylacetic acid esters, which serve as versatile electrophiles. wikipedia.org These can be synthesized from the corresponding p-tolylacetic acids via halogenation, for instance, using N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. wikipedia.org These α-halo esters can then be subjected to nucleophilic substitution with a substituted 2-fluoroaniline to furnish the desired this compound analogues.

Palladium-catalyzed cross-coupling reactions can also be employed to directly arylate p-tolylacetic acid derivatives at the α-position, although this can sometimes lead to mixtures of α- and ortho-arylated products. masterorganicchemistry.comresearchgate.net

The following table showcases examples of substituted aryl acetic acids that can be used to generate analogues with variations on the p-tolyl ring.

| Substituted Aryl Acetic Acid | Potential Synthetic Approach |

| (4-Ethylphenyl)acetic acid | Friedel-Crafts acylation of ethylbenzene (B125841) followed by Willgerodt-Kindler reaction. |

| (4-Methoxyphenyl)acetic acid | Commercially available. |

| (4-Chlorophenyl)acetic acid | Commercially available. |

| (3,4-Dimethylphenyl)acetic acid | From 3,4-dimethylacetophenone via Willgerodt-Kindler reaction. |

Derivatization and Functionalization of the Acetic Acid Functionality

The carboxylic acid group of this compound is a prime site for further derivatization, allowing for the introduction of a wide range of functional groups and the modulation of the compound's physicochemical properties.

Esterification is a common transformation that can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The synthesis of various esters, such as methyl, ethyl, or benzyl esters, can be readily accomplished. nih.govmdpi.com

Amidation provides access to a diverse array of amide derivatives. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), can be employed to couple the carboxylic acid with a wide variety of primary and secondary amines. researchgate.netorganic-chemistry.org This allows for the introduction of different alkyl, aryl, or heterocyclic substituents on the amide nitrogen.

The direct synthesis of amides from carboxylic acids and amines can also be achieved under hydrothermal conditions, offering a potentially greener alternative to traditional coupling methods. sci-hub.se

The following interactive table provides examples of potential derivatization reactions of the acetic acid functionality.

| Derivative | Reagents and Conditions |

| Methyl (2-Fluoro-phenylamino)-p-tolyl-acetate | This compound, Methanol, cat. H₂SO₄, reflux |

| N-Benzyl-(2-Fluoro-phenylamino)-p-tolyl-acetamide | This compound, Benzylamine, EDC, HOBt, DMF |

| This compound sodium salt | This compound, NaOH, H₂O/Ethanol |

| 2-(2-Fluoro-phenylamino)-2-p-tolyl-ethanol | Reduction of the carboxylic acid or its ester with a reducing agent like LiAlH₄ |

These advanced synthetic methodologies provide a robust toolkit for the generation of a diverse library of this compound analogues, enabling detailed structure-activity relationship studies and the optimization of properties for various applications.

Structure Activity Relationship Sar Studies of 2 Fluoro Phenylamino P Tolyl Acetic Acid and Its Analogues

Rational Design of Derivatives for Systematic SAR Exploration

The rational design of derivatives of (2-Fluoro-phenylamino)-p-tolyl-acetic acid is a strategic process aimed at optimizing biological activity by making systematic modifications to its chemical structure. nih.gov This process is founded on the well-established scaffold of 2-phenylaminophenylacetic acid, from which prominent non-steroidal anti-inflammatory drugs (NSAIDs) have been derived. nih.gov

The core structure presents several key positions where modifications can be made to explore the SAR. These include:

The Phenylamino (B1219803) Ring (Ring A): The position and nature of substituents on this ring are critical. In the parent compound, a fluorine atom is present at the 2-position. SAR studies often involve synthesizing analogues with different halogens (e.g., chlorine, bromine) or alkyl groups at various positions (ortho, meta, para) to probe the effects of electronics and sterics on activity. researchgate.net For instance, studies on related scaffolds have shown that halogen or alkyl substituents in both ortho positions of the anilino ring are often associated with optimal activity. researchgate.net

The p-Tolyl Ring (Ring B): The methyl group on this ring is a key feature. Derivatives can be designed by altering this group to other alkyls, or by introducing other substituents to understand their impact on target binding and selectivity. nih.gov Research on similar compounds, such as lumiracoxib, has demonstrated that a methyl group on the phenylacetic acid ring is a requirement for COX-2 selectivity. researchgate.net

The Acetic Acid Moiety: The carboxylic acid group is typically essential for the activity of this class of compounds, often acting as a key binding group to the target protein. Esterification of this group is a common strategy to create prodrugs with altered solubility or pharmacokinetic profiles. asianpubs.org Additionally, modifications to the alpha-carbon, such as introducing a methyl group, have been shown to be crucial for the selectivity of related compounds. researchgate.net

The synthesis of these derivatives often involves established chemical reactions. For example, the condensation of anilines with substituted phenylacetic acids or their precursors is a common route. researchgate.net Newer methods, such as iron-catalyzed ortho-amination, have also been developed for the synthesis of anthranilic acid derivatives. mdpi.com A primary goal in designing these derivatives is to create a library of compounds that systematically explores chemical space, allowing researchers to build a comprehensive picture of the SAR. nuph.edu.ua

Computational Approaches to SAR Prediction and Elucidation

Computational methods are indispensable tools for predicting and understanding the SAR of this compound analogues, allowing for a more focused and efficient drug discovery process.

Ligand-Based and Structure-Based Computational Modeling

Both ligand-based and structure-based computational modeling approaches are employed to study this class of compounds.

Structure-Based Modeling: This method relies on the three-dimensional structure of the biological target, often an enzyme like cyclooxygenase (COX). Molecular docking simulations are used to predict how different analogues of this compound bind to the active site of the target protein. nih.gov These simulations can reveal key interactions, such as hydrogen bonds with the carboxylic acid group and hydrophobic interactions with the phenyl rings. For example, docking studies with related compounds have shown that the angle of twist between the two phenyl rings is a critical parameter for activity. researchgate.net

Ligand-Based Modeling: When the 3D structure of the target is unknown, ligand-based methods are used. These approaches are built upon the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling, for instance, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used to screen virtual libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nuph.edu.ua For derivatives of this compound, QSAR studies can identify key physicochemical properties that govern their efficacy.

A typical QSAR study involves:

Data Set: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ values).

Molecular Descriptors: A wide range of properties are calculated for each molecule, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. mdpi.com

For the 2-phenylaminophenylacetic acid scaffold, QSAR analyses have revealed that lipophilicity and the dihedral angle between the two phenyl rings are often crucial parameters for activity. researchgate.net The position of the fluorine atom on the phenylamino ring significantly influences these properties. For example, a fluorine atom at the 2-position can induce a specific twist in the molecule, which may be optimal for fitting into the target's binding site. Studies on other fluorinated compounds have shown that the position of fluorine can lead to dramatic shifts in potency. nih.gov

Experimental Methodologies for High-Throughput SAR Data Generation

To validate computational predictions and build robust SAR models, a large amount of experimental data is required. High-throughput screening (HTS) provides the necessary tools to rapidly test large libraries of compounds. bmglabtech.com

HTS is a process that uses automation, robotics, and sensitive detection methods to conduct millions of biochemical or cellular tests in a short period. bmglabtech.comnih.gov For compounds like this compound, which are often inhibitors of enzymes like COX, HTS assays are designed to measure enzyme activity. drugtargetreview.com

The process generally involves:

Assay Plates: Compounds are arrayed in microplates, typically with 96, 384, or even 1536 wells. bmglabtech.com

Automated Liquid Handling: Robots dispense the target enzyme, substrate, and test compounds into the wells.

Detection: The activity of the enzyme is measured, often using fluorescence or luminescence-based methods due to their high sensitivity. drugtargetreview.com A decrease in signal in the presence of a compound indicates inhibition.

The primary goal of HTS is to identify "hits"—compounds that show the desired biological effect. bmglabtech.com These hits, which would include active analogues from the rationally designed library of this compound derivatives, are then subjected to further testing to confirm their activity and determine their potency (e.g., IC₅₀ values). This data is then fed back into the SAR analysis, creating a cycle of design, testing, and refinement. Modern analytical techniques, such as mass spectrometry, can also be coupled with HTS for rapid characterization of active compounds. nih.gov

Influence of Stereochemistry on Molecular Recognition and Functional Outcome

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. nih.gov

For this compound, the alpha-carbon of the acetic acid moiety is a potential stereocenter if it is substituted, for example, with a methyl group. This would result in two enantiomers (R and S forms). It is common for one enantiomer to be significantly more active than the other. This difference in activity arises from the fact that only one enantiomer may be able to bind optimally to the target's active site. nih.gov The less active enantiomer may not fit properly or may even bind in a way that produces no effect or an undesirable off-target effect.

The importance of stereochemistry has been well-documented for many NSAIDs. For instance, the S-enantiomer of ibuprofen (B1674241) is responsible for most of its anti-inflammatory activity.

The key implications of stereochemistry for this class of compounds are:

Differential Activity: Enantiomers can exhibit different potencies and even different types of biological activity. nih.gov

Molecular Recognition: The specific 3D shape of an isomer is crucial for its interaction with chiral biological macromolecules. researchgate.net

Drug Development: Understanding the role of stereochemistry is essential for developing more selective and effective drugs. It is often desirable to synthesize and administer the single, more active enantiomer.

Therefore, the biological evaluation of separated stereoisomers is a necessary step to identify the optimal stereochemical configuration for therapeutic effect. nih.gov

Molecular Interactions and Biological Target Engagement Studies of 2 Fluoro Phenylamino P Tolyl Acetic Acid Scaffolds

Investigation of Protein-Ligand Interactions with (2-Fluoro-phenylamino)-p-tolyl-acetic Acid Derivatives

The interaction of small molecules with proteins is fundamental to their biological activity. For derivatives of this compound, these interactions are primarily studied through enzymatic assays and receptor binding analyses to elucidate their potential therapeutic effects.

Enzymatic studies on compounds structurally related to this compound, such as fenamates and other 2-phenylaminophenylacetic acid derivatives, have revealed significant inhibitory potential against enzymes like cyclooxygenases (COX). nih.gov The acidic carboxyl group is often crucial for binding to the active site of these enzymes. The fluorine substitution on the phenylamino (B1219803) ring is hypothesized to enhance binding affinity and selectivity, a strategy commonly used in medicinal chemistry to modulate metabolic stability and electronic properties. acs.org

The inhibitory activity of a series of hypothetical this compound derivatives against COX-1 and COX-2 is presented in the table below. The data illustrates a structure-activity relationship where substitutions on the p-tolyl ring influence potency and selectivity.

Table 1: Inhibitory Activity of this compound Derivatives against COX-1 and COX-2

| Compound | Substitution on p-tolyl ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 1 | -H | 15.2 | 0.8 | 19.0 |

| 2 | 4'-CH₃ | 12.5 | 0.5 | 25.0 |

| 3 | 4'-Cl | 10.8 | 0.3 | 36.0 |

N-acyl amino acids and their analogs can interact with a variety of receptors, including G protein-coupled receptors (GPCRs). nih.govbohrium.com For instance, certain N-acyl amino acids have been shown to interact with receptors involved in pain and inflammation. mdpi.com Receptor binding assays for hypothetical derivatives of this compound could be conducted to determine their affinity for specific receptors.

The following table presents hypothetical binding affinities of these derivatives for a putative GPCR target.

Table 2: Receptor Binding Affinities of this compound Derivatives

| Compound | Substitution on p-tolyl ring | Kᵢ (nM) |

|---|---|---|

| 1 | -H | 85 |

| 2 | 4'-CH₃ | 62 |

| 3 | 4'-Cl | 45 |

Exploration of Metabolic Pathways and Inactivation Mechanisms for N-Acyl Amino Acid Scaffolds

Understanding the metabolic fate of this compound scaffolds is crucial for predicting their in vivo behavior. The metabolism of structurally similar N-acyl amino acids and phenylacetic acid derivatives provides a framework for these investigations. researchgate.net

While this compound is a synthetic compound, the general biosynthetic principles of N-acyl amino acids in biological systems involve the conjugation of an amino acid with a fatty acid. researchgate.net This process is typically catalyzed by N-acyltransferases. The biosynthesis of endogenous N-acyl amino acids can occur through various pathways, often involving the activation of a carboxylic acid to an acyl-CoA or acyl-adenylate intermediate. wikipedia.org

The degradation of N-acyl amino acids is primarily carried out by hydrolases, such as fatty acid amide hydrolase (FAAH). researchgate.net For synthetic analogs like this compound, metabolic pathways are likely to involve phase I and phase II reactions. Phase I reactions could include hydroxylation of the aromatic rings or the tolyl methyl group, while phase II reactions would involve conjugation with glucuronic acid or sulfate to facilitate excretion. nih.gov The presence of the fluorine atom can influence the metabolic profile, potentially blocking sites of metabolism and increasing the compound's half-life. acs.org

Mechanistic Studies of Molecular Recognition

The molecular recognition of this compound derivatives by their biological targets is governed by a combination of factors, including shape complementarity, hydrogen bonding, and hydrophobic interactions. The carboxylic acid moiety is a key pharmacophore, often forming ionic interactions or hydrogen bonds with basic residues in the active site of enzymes or receptors. nih.gov The two aromatic rings provide a scaffold for hydrophobic interactions, while the fluoro substituent can engage in specific halogen bonding or alter the electronic landscape of the molecule to enhance binding. acs.org

Structural studies, such as X-ray crystallography of ligand-protein complexes, would be invaluable in visualizing the precise binding mode and informing the design of more potent and selective derivatives.

Elucidation of Binding Modes and Interaction Hotspots

While direct crystallographic or nuclear magnetic resonance (NMR) studies specifically for this compound are not extensively available in the public domain, significant insights into its binding mode can be extrapolated from studies on structurally analogous compounds, such as diclofenac and other fluorinated N-aryl anthranilic acid derivatives.

The binding of these inhibitors to the active site of COX enzymes is characterized by a series of key interactions. The carboxylate group of the acetic acid moiety is crucial for anchoring the molecule within the active site. It typically forms a salt bridge or hydrogen bonds with positively charged or polar residues at the entrance of the COX channel, most notably Arginine-120 and Tyrosine-355. This interaction is a hallmark for the binding of many non-steroidal anti-inflammatory drugs (NSAIDs).

Interaction hotspots within the COX active site for this class of compounds include:

The Arginine-120/Tyrosine-355 region: Forms polar interactions with the carboxylate group.

The hydrophobic pocket: Accommodates the aryl rings, involving residues such as Leucine-352, Tyrosine-385, Tryptophan-387, Glycine-526, and Serine-530. nih.gov

The side pocket in COX-2: The presence of a smaller Valine residue (Val-523) in COX-2 compared to Isoleucine in COX-1 creates a side pocket. nih.gov This difference is often exploited for designing COX-2 selective inhibitors.

| Molecular Moiety | Potential Interacting Residues in COX Active Site | Type of Interaction |

|---|---|---|

| Carboxylate group (-COOH) | Arg-120, Tyr-355, Ser-530 | Ionic interaction, Hydrogen bonding |

| p-Tolyl ring | Hydrophobic residues (e.g., Leu-352, Trp-387) | Hydrophobic (van der Waals) interactions |

| N-(2-Fluoro-phenyl) ring | Hydrophobic residues, potentially interacting with the side pocket of COX-2 | Hydrophobic interactions, potential for halogen bonding |

Role of the N-Aryl Moiety in Determining Target Specificity

The nature and substitution pattern of the N-aryl moiety play a critical role in modulating the potency and selectivity of inhibition towards COX-1 and COX-2. In the case of this compound, the 2-fluoro-phenyl group is of particular interest.

The fluorine atom, being highly electronegative, can influence the electronic distribution of the phenyl ring and participate in specific interactions such as hydrogen bonds or halogen bonds with the protein. The position of the fluorine atom is also crucial. A substituent at the 2-position of the N-aryl ring can enforce a non-planar conformation between the two aromatic rings. This twisted conformation is a key feature for many selective COX-2 inhibitors, as it allows the N-aryl ring to access the aforementioned side pocket present in the COX-2 active site but not in COX-1.

Studies on related fluorinated diclofenac analogs have demonstrated that fluorination can enhance metabolic stability. For instance, introducing a fluorine atom at the 4'-position of the N-aryl ring in diclofenac analogs resulted in greater resistance to cytochrome P450-mediated oxidation. While the subject compound has a 2-fluoro substitution, this highlights the significant impact of fluorination on the molecule's properties.

The 2-fluoro substituent on the phenylamino ring likely influences the dihedral angle between the planes of the two aromatic systems. This conformational constraint can be pivotal for orienting the molecule optimally within the COX active site, potentially favoring binding to the more spacious COX-2 isoform. The steric and electronic effects of the fluorine atom can thus be a determining factor for both the affinity and the selectivity profile of the compound.

| Substituent on N-Aryl Ring | Observed/Predicted Effect | Rationale |

|---|---|---|

| 2-Fluoro | May enhance COX-2 selectivity | Induces a twisted conformation, allowing access to the COX-2 side pocket. Potential for specific interactions (e.g., halogen bonding). |

| Unsubstituted Phenyl | Generally non-selective or weakly selective for COX-2 | Lacks the specific conformational constraints or interactions needed for high selectivity. |

| Larger substituents at 2- and 6-positions | Often leads to high COX-2 selectivity | Steric hindrance forces a perpendicular orientation of the rings, which is favorable for binding to the larger COX-2 active site. |

Theoretical and Computational Chemical Investigations of 2 Fluoro Phenylamino P Tolyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For (2-Fluoro-phenylamino)-p-tolyl-acetic acid, methods like Density Functional Theory (DFT) are employed to understand its behavior at the atomic level.

Analysis of Molecular Orbitals and Charge Distribution

The distribution of electrons within a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability.

Natural Bond Orbital (NBO) analysis is utilized to study charge distribution, revealing the electron density on various atoms and how it influences the molecule's electrostatic potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -0.215 eV |

| LUMO Energy | -0.018 eV |

| HOMO-LUMO Gap | 0.197 eV |

This is an interactive data table. You can sort and filter the data as needed.

Conformational Analysis and Prediction of Energetically Favorable Geometries

The three-dimensional structure of this compound dictates its biological activity. Conformational analysis is performed to identify the most stable arrangements of the molecule in space. By rotating the various single bonds, a potential energy surface can be mapped out, and the global minimum energy conformation can be identified. These calculations are vital for understanding how the molecule might fit into the active site of a protein.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the movement of atoms in a molecule over time, providing a deeper understanding of its dynamic properties.

Investigation of Conformational Dynamics in Solution

MD simulations in a solvent, typically water, are used to study how the molecule's conformation changes in a more realistic environment. These simulations can reveal the flexibility of different parts of the molecule and the timescales of conformational transitions. This information is particularly important for understanding how the molecule behaves before it binds to a biological target.

Ligand-Protein Dynamics and Flexibility Analyses

When the structure of a target protein is known, MD simulations can be used to study the interactions between this compound and the protein. These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. This is a powerful tool in drug design for optimizing the affinity and specificity of a ligand.

Reaction Mechanism Studies of Synthetic Transformations

Understanding the mechanism of the chemical reactions used to synthesize this compound is essential for optimizing the synthesis process. Computational methods can be used to model the reaction pathways, identify transition states, and calculate activation energies. This can lead to improved reaction yields and the development of more efficient synthetic routes. For instance, studies on related phenylacetic acid derivatives have explored multi-step syntheses involving coupling reactions. doaj.orgmdpi.com

Elucidation of Transition States and Reaction Pathways

The formation of this compound via a Buchwald-Hartwig amination would hypothetically involve the coupling of 2-fluoroaniline (B146934) with a suitable derivative of p-tolyl-acetic acid, such as methyl p-bromo- or p-iodo-tolylacetate, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle, as established by numerous mechanistic studies, generally proceeds through four key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. numberanalytics.comwikipedia.org

Amine Coordination and Deprotonation: Following oxidative addition, the 2-fluoroaniline coordinates to the palladium(II) center. Subsequently, a base (e.g., sodium tert-butoxide) abstracts a proton from the coordinated amine to form a palladium(II) amido complex. acs.orglibretexts.org DFT calculations can model the transition state for this deprotonation step (TS-Deprot), providing insight into the role of the base and the energetic barrier to the formation of the key amido intermediate.

A hypothetical energy profile for the palladium-catalyzed N-arylation leading to this compound, as determined by DFT calculations, is presented below. The energies are given in kcal/mol relative to the separated reactants.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Pd(0)L2 + Aryl Halide + Amine | 0.0 |

| TS-OA | Oxidative Addition Transition State | +18.5 |

| Pd(II) Intermediate | Aryl-Pd(II)-Halide Complex | -5.2 |

| TS-Deprot | Amine Deprotonation Transition State | +8.1 |

| Pd(II) Amido Complex | Aryl-Pd(II)-Amido Complex | -10.7 |

| TS-RE | Reductive Elimination Transition State | +15.3 |

| Products | This compound + Pd(0)L2 | -25.0 |

Computational Rationalization of Stereoselectivity in N-Arylation Reactions

While the parent molecule this compound is not chiral, the introduction of a stereocenter, for instance at the alpha-carbon of the acetic acid moiety, would necessitate an understanding of the factors governing stereoselectivity. Computational methods are invaluable for rationalizing and predicting the stereochemical outcome of such reactions. nih.gov

In a hypothetical scenario where a chiral auxiliary is used or the reaction is rendered enantioselective through the use of a chiral ligand, DFT calculations can be employed to model the diastereomeric transition states leading to the different stereoisomers. The stereoselectivity of the reaction is determined by the difference in the free energies of these competing transition states.

For an enantioselective Buchwald-Hartwig amination, a chiral phosphine ligand, such as a derivative of BINAP, would be employed. libretexts.org The computational approach would involve building models of the palladium complexes with the chiral ligand and the prochiral substrate. The transition states for the C-N bond-forming reductive elimination step for both the (R)- and (S)-product pathways would be located and their energies calculated.

The origin of stereoselectivity can often be traced to specific non-covalent interactions, such as steric repulsion or attractive forces like CH-π interactions, between the ligand and the substrates within the transition state structure. By analyzing the geometries of the optimized transition states, these key interactions can be identified.

A representative data table from a hypothetical computational study on the enantioselective N-arylation to form an analogue of this compound is presented below.

| Transition State | Product Enantiomer | Relative Free Energy (kcal/mol) | Predicted ee (%) |

|---|---|---|---|

| TS-RE-(R) | (R)-enantiomer | 15.3 | 95 |

| TS-RE-(S) | (S)-enantiomer | 17.1 |

The energy difference (ΔΔG‡) of 1.8 kcal/mol between the two diastereomeric transition states would lead to a high predicted enantiomeric excess (ee) for the (R)-enantiomer. This type of computational analysis provides a powerful tool for understanding and predicting stereoselectivity, thereby guiding the selection of appropriate chiral ligands and reaction conditions to achieve the desired stereochemical outcome.

Applications and Future Directions in Chemical Biology and Drug Discovery Research

(2-Fluoro-phenylamino)-p-tolyl-acetic acid as a Chiral Building Block in Complex Molecule Synthesis

Chiral α-amino acids are fundamental building blocks in organic synthesis, prized for their role in constructing complex, stereochemically defined molecules. cmu.edu The compound this compound, as a chiral entity, serves as a valuable synthon for introducing specific three-dimensional architecture into larger molecules. The presence of the bulky aromatic side chain directly attached to the α-carbon imposes significant steric constraints, which can strongly influence the conformation of peptides and other macromolecules. rsc.org

The N-aryl amino acid motif is a cornerstone in the synthesis of nitrogen-containing heterocycles, many of which exhibit significant biological activities. cmu.edu Furthermore, these building blocks are integral to the structure of numerous peptide natural products. rsc.org Synthetic access to enantiomerically pure N-aryl α-amino acids is critical, and various methods have been developed to ensure their chiral integrity is maintained during synthesis and subsequent transformations. These methods include palladium-catalyzed N-arylation of amino acid esters and copper-catalyzed Ullmann-type coupling reactions, which can be performed under mild conditions to prevent racemization. rsc.orgnih.gov

The application of this compound as a building block allows for the creation of novel complex molecules where the tolyl and fluorophenyl groups can engage in specific interactions, such as hydrophobic and π-stacking interactions, within a biological target. For instance, in the synthesis of peptide antibiotics like feglymycin, the specific stereochemistry of phenylglycine residues was found to be crucial for biological activity. rsc.org By analogy, incorporating this compound could lead to novel peptide-based therapeutics with tailored properties. The α-allyl group, for example, can be used to generate other valuable α-amino acid structures through reactions like ring-closing metathesis, highlighting the versatility of such building blocks. rsc.org

Scaffold for the Design and Synthesis of Novel Bioactive Molecules

The N-aryl α-amino acid core is a well-established scaffold for the development of new therapeutic agents. cmu.edu This structural motif is present in a range of bioactive molecules, including the protein kinase C (PKC) activator indolactam-V and various fibrinogen receptor antagonists. scispace.com The value of this scaffold lies in its ability to present substituents in a defined spatial orientation, allowing for systematic modification and optimization of biological activity. The compound this compound provides a robust framework with distinct substitution points—the phenylamino (B1219803) ring, the tolyl ring, and the carboxylic acid—that can be independently modified to explore structure-activity relationships (SAR).

The ability to fine-tune the interaction of a molecule with its biological target is a central goal of drug design. The structure of this compound offers several handles for modulating molecular recognition and selectivity.

Aryl Substituents: The nature and position of substituents on the aromatic rings are critical. The 2-fluoro group on the phenylamino ring acts as a weak hydrogen bond acceptor and can alter the electronic properties (pKa) of the secondary amine, influencing its interaction with target residues. The p-tolyl group provides a hydrophobic substituent that can engage in van der Waals or hydrophobic interactions within a binding pocket. SAR studies on related N-arylanthranilic acids have demonstrated that substitutions on the N-aryl ring significantly impact anti-inflammatory activity. orgsyn.org Similarly, studies on phenylglycine derivatives acting as metabotropic glutamate (B1630785) receptor (mGluR) antagonists show that modifications to the phenyl ring directly influence potency and selectivity. nih.govnih.gov

Stereochemistry: The chirality at the α-carbon is paramount. Often, only one enantiomer of a chiral drug is active, while the other may be inactive or even contribute to side effects. The fixed stereochemistry of the building block ensures that the pendant groups are presented to the target in a specific orientation.

Backbone Conformation: The bulky aryl groups attached directly to the α-carbon and the nitrogen atom restrict the conformational freedom of the molecule. rsc.org This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. N-alkylation or N-arylation is a known strategy to create peptidomimetics with increased resistance to proteolytic degradation. rug.nl

These design principles are summarized in the table below.

| Design Principle | Structural Feature in (C₁₅H₁₄FNO₂) | Expected Impact on Molecular Recognition |

| Electronic Modulation | 2-Fluoro substituent on the N-phenyl ring | Alters pKa of the amine; acts as a hydrogen bond acceptor; influences dipole moment. |

| Hydrophobic Interactions | p-Tolyl group at the α-carbon | Engages with hydrophobic pockets in a target protein, enhancing binding affinity. |

| Steric Influence | Bulky aryl groups on N and Cα | Restricts backbone rotation, pre-organizing the molecule for binding and influencing peptide conformation. rsc.org |

| Chiral Presentation | Single enantiomer at the α-carbon | Ensures specific orientation of functional groups for precise interaction with a chiral binding site. |

| Hydrogen Bonding | Carboxylic acid and N-H group | Acts as hydrogen bond donor and acceptor sites, critical for anchoring the molecule in a binding pocket. |

A key advantage of the N-aryl α-amino acid scaffold is its amenability to a wide range of chemical modifications, allowing for the generation of diverse libraries for high-throughput screening. Several synthetic strategies have been developed to introduce functional diversity.

N-Arylation Methods: The synthesis of the scaffold itself can be varied. Numerous methods exist for the N-arylation of amino acids or their esters, including copper-catalyzed Ullmann couplings and palladium-catalyzed Buchwald-Hartwig reactions. nih.govnih.gov These methods tolerate a wide range of functional groups on the aryl halide, allowing for the introduction of diverse electronic and steric features on the N-phenyl ring. The use of diaryliodonium salts provides a transition-metal-free alternative for N-arylation. scispace.com

Late-Stage Functionalization: Modifications can be performed after the core scaffold is assembled. A notable strategy is the late-stage Cα-H functionalization of resin-bound N-arylglycinyl peptides with boronic acids, which allows for the introduction of various aryl and heteroaryl groups at the α-position. nih.gov This approach is particularly valuable for rapidly creating libraries of complex peptides for SAR studies.

Cross-Dehydrogenative Coupling (CDC): This strategy allows for the formation of C-C bonds by coupling two C-H bonds. For example, N-aryl glycines can be coupled with nucleophiles like indoles using photoredox catalysis, providing access to complex, non-proteinogenic amino acids decorated with heterocyclic motifs. hymasynthesis.com

The following table summarizes key strategies for diversification.

| Strategy | Reaction Type | Target Position for Diversification | Key Features |

| Scaffold Synthesis | Cu- or Pd-catalyzed N-arylation nih.govnih.gov | N-phenyl ring | Tolerates diverse functional groups on the aryl halide partner. |

| Scaffold Synthesis | Diaryliodonium salt coupling scispace.com | N-phenyl ring | Mild, transition-metal-free conditions. |

| Late-Stage Modification | Cα-H arylation with boronic acids nih.gov | α-carbon | Applicable to peptides on solid support for rapid library synthesis. |

| Late-Stage Modification | Cross-Dehydrogenative Coupling hymasynthesis.com | α-carbon | Forms C-C bonds with various nucleophiles under environmentally friendly conditions. |

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating biological processes, identifying drug targets, and studying ligand-receptor interactions. The N-aryl α-amino acid scaffold is an excellent platform for designing such probes due to its inherent biological relevance and synthetic tractability.

Fluorescent Probes: By incorporating a fluorophore into the structure, this compound can be converted into a fluorescent probe. Fluorescent amino acids are widely used to study protein dynamics, folding, and interactions. For example, a dimethylaminobiphenyl (B8639106) analogue of an unnatural α-amino acid was shown to have strong, environment-sensitive fluorescent properties, making it useful as a FRET donor to monitor enzyme kinetics. nih.gov The aryl rings of the parent compound could be further functionalized with fluorogenic groups to create probes for imaging or sensing applications.

Photo-affinity Labels (PALs): To identify the specific binding partners of a bioactive molecule, a photoreactive group can be incorporated into its structure. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks to the target protein, allowing for its subsequent isolation and identification. Common photoreactive moieties that can be appended to an N-aryl α-amino acid scaffold include benzophenones, aryl azides, and diazirines. rsc.org For instance, a clickable, photoreactive amino acid containing both a benzophenone (B1666685) group and a terminal alkyne was designed for streamlined photo-affinity labeling experiments. The aryl rings of this compound provide ideal locations for installing such photoreactive groups with minimal perturbation to the core structure.

Future Research Avenues and Unexplored Potentials of N-Aryl α-Amino Acid Scaffolds in Chemical Biology

The N-aryl α-amino acid scaffold remains a fertile ground for future research and discovery in chemical biology and drug development.

One promising avenue is the continued development of novel antimicrobial agents. As many N-aryl amino acids show promising antibacterial activity, these scaffolds are excellent starting points for developing lead compounds to combat the growing threat of antibiotic resistance. cmu.edu

Another significant area is in the field of peptidomimetics. Incorporating N-arylated amino acids like this compound into peptides can confer resistance to enzymatic degradation and enforce specific secondary structures, such as β-turns. This can lead to the development of more stable and potent peptide-based drugs. The ability to pre-organize a peptide into a specific conformation, such as a right-handed helix, has been demonstrated by installing modified units onto the backbone, a strategy that could be applied to this class of compounds. cmu.edu

Furthermore, the development of novel synthetic methodologies will continue to expand the accessible chemical space. Techniques like flow chemistry and automated high-throughput experimentation can accelerate the discovery of new reactions and the synthesis of large, diverse libraries based on the N-aryl α-amino acid scaffold for screening against new and challenging biological targets.

Finally, the use of these scaffolds to create more sophisticated chemical probes represents a major growth area. Integrating environmentally sensitive fluorophores, photo-switchable groups, or bio-orthogonal handles will enable researchers to study complex biological processes in living cells with unprecedented spatial and temporal resolution. The exploration of these scaffolds in areas like targeted protein degradation (e.g., as part of PROTACs) or as modulators of protein-protein interactions remains a largely untapped but highly promising field.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for (2-Fluoro-phenylamino)-p-tolyl-acetic acid?

- Methodological Answer : The compound features a fluorinated phenylamino group attached to a p-tolyl-acetic acid backbone. Structural confirmation requires:

- NMR : H and C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and acetic acid protons (δ 3.5–4.2 ppm). Fluorine coupling in F NMR distinguishes substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., [M+H] for CHFNO).

- X-ray Crystallography : For absolute stereochemistry determination if chiral centers exist (e.g., α-carbon configuration) .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer : Common strategies include:

- Nucleophilic Substitution : Reacting 2-fluoroaniline with p-tolyl-acetic acid derivatives (e.g., bromo- or chloro-acetic acid) under basic conditions (KCO, DMF, 80°C) .

- Reductive Amination : Condensing p-tolylglyoxylic acid with 2-fluoroaniline followed by NaBH reduction .

- Quality Control : Purity (>95%) verified via HPLC (C18 column, acetonitrile/water gradient) and TLC .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for fluorinated phenylamino-acetic acid derivatives?

- Methodological Answer : Discrepancies may arise from:

- Impurity Profiles : Quantify byproducts (e.g., unreacted aniline) using LC-MS and correlate with bioassay outcomes .

- Assay Variability : Standardize cell-based assays (e.g., IC in neurological models) with positive controls (e.g., known kinase inhibitors) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., COX-2, NMDA receptors) .

Q. What strategies optimize the solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Salt Formation : Synthesize sodium or lysine salts to enhance aqueous solubility .

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., ethyl ester) cleaved in vivo .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) for sustained release, characterized by dynamic light scattering (DLS) .

Data Analysis and Environmental Impact

Q. How can researchers analyze environmental persistence of fluorinated acetic acid derivatives?

- Methodological Answer :

- LC-MS/MS Quantification : Monitor degradation products in water samples (SPE pre-concentration, C18 column, MRM mode) .

- Ecotoxicity Assays : Evaluate acute toxicity in Daphnia magna (48-hr LC) and bioaccumulation potential via logP measurements (OECD 117) .

Structural Analog Comparison

Q. How do structural modifications (e.g., halogen substitution) affect the biological activity of phenylamino-acetic acid derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.